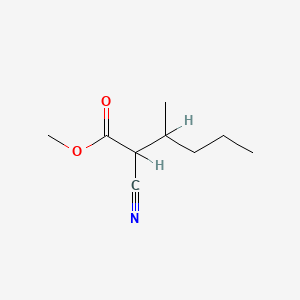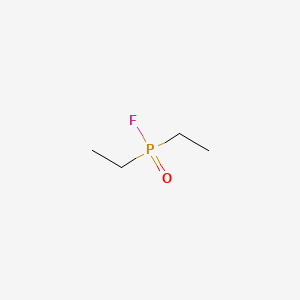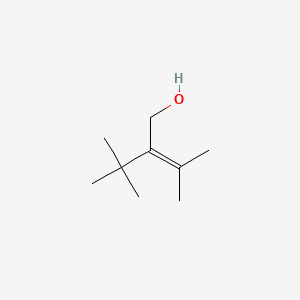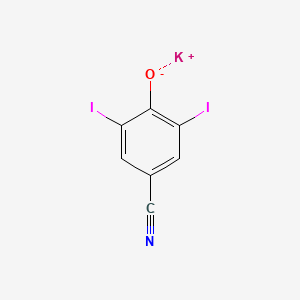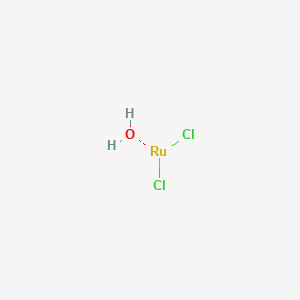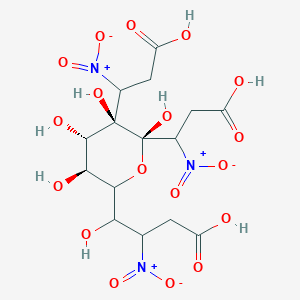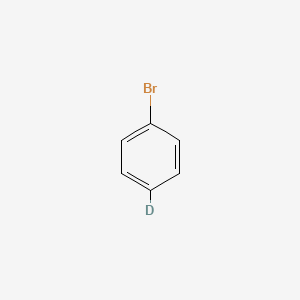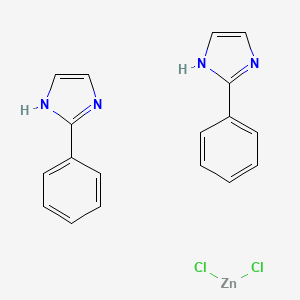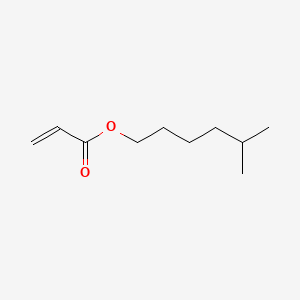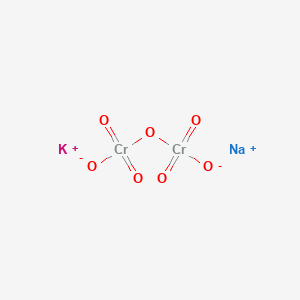
Dichromic acid, potassium sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichromic acid, potassium sodium salt, also known as potassium sodium dichromate, is a chemical compound with the formula Cr₂KNaO₇. It is a member of the dichromate family, which are salts of dichromic acid. This compound is known for its bright red-orange crystalline appearance and is primarily used as a strong oxidizing agent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dichromic acid, potassium sodium salt, can be synthesized by reacting chromite ore with sodium carbonate and potassium carbonate. The reaction involves roasting the chromite ore with these carbonates to form sodium chromate and potassium chromate. These chromates are then acidified to produce the dichromate salts.
Industrial Production Methods
In industrial settings, the production of this compound, typically involves the following steps:
Roasting: Chromite ore is roasted with sodium carbonate and potassium carbonate.
Leaching: The roasted product is leached with water to extract sodium chromate and potassium chromate.
Acidification: The chromate solution is acidified with sulfuric acid to produce dichromate salts.
Crystallization: The dichromate salts are crystallized and separated.
Chemical Reactions Analysis
Types of Reactions
Dichromic acid, potassium sodium salt, undergoes several types of chemical reactions, including:
Oxidation: It acts as a strong oxidizing agent, converting primary alcohols to aldehydes and secondary alcohols to ketones.
Reduction: It can be reduced to chromium(III) compounds.
Substitution: It can participate in substitution reactions where the dichromate ion is replaced by other anions.
Common Reagents and Conditions
Oxidation: Common reagents include sulfuric acid and alcohols. The reaction conditions typically involve heating.
Reduction: Reducing agents such as sulfur dioxide or hydrogen peroxide are used.
Substitution: Various acids and bases can be used to facilitate substitution reactions.
Major Products
Oxidation: Aldehydes, ketones, and carboxylic acids.
Reduction: Chromium(III) sulfate or chromium(III) chloride.
Substitution: Various chromate and dichromate salts.
Scientific Research Applications
Dichromic acid, potassium sodium salt, has a wide range of applications in scientific research:
Chemistry: Used as an oxidizing agent in organic synthesis and analytical chemistry.
Biology: Employed in staining techniques for microscopy.
Medicine: Utilized in certain diagnostic tests and treatments.
Industry: Applied in the production of pigments, tanning of leather, and as a corrosion inhibitor.
Mechanism of Action
The compound exerts its effects primarily through its strong oxidizing properties. It targets various organic and inorganic substrates, facilitating electron transfer reactions. The molecular pathways involved include the conversion of alcohols to carbonyl compounds and the oxidation of sulfides to sulfones.
Comparison with Similar Compounds
Similar Compounds
- Potassium dichromate (K₂Cr₂O₇)
- Sodium dichromate (Na₂Cr₂O₇)
- Chromium trioxide (CrO₃)
Uniqueness
Dichromic acid, potassium sodium salt, is unique due to its dual cation composition (potassium and sodium), which can influence its solubility and reactivity compared to other dichromates. This duality can make it more versatile in certain industrial and laboratory applications.
Properties
CAS No. |
94232-45-8 |
|---|---|
Molecular Formula |
Cr2KNaO7 |
Molecular Weight |
278.08 g/mol |
IUPAC Name |
potassium;sodium;oxido-(oxido(dioxo)chromio)oxy-dioxochromium |
InChI |
InChI=1S/2Cr.K.Na.7O/q;;2*+1;;;;;;2*-1 |
InChI Key |
OKFNTBNTVNBBEH-UHFFFAOYSA-N |
Canonical SMILES |
[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-].[Na+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


